An In-Depth Technical Guide to 2,3,5,6-Tetrafluorobenzoyl Chloride
An In-Depth Technical Guide to 2,3,5,6-Tetrafluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluorobenzoyl chloride (TFBC), a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The strategic placement of four fluorine atoms on the benzene ring imparts unique electronic properties, rendering it a highly reactive and valuable synthetic intermediate. This document details its physicochemical properties, spectroscopic signature, reactivity profile, and established safety protocols. Particular emphasis is placed on its role as a building block in the synthesis of complex molecules, providing field-proven insights for laboratory applications. While detailed experimental data for the 2,3,5,6-isomer is limited, this guide draws parallels with its extensively studied 2,3,4,5-isomer to provide robust, actionable information for researchers.
Introduction: The Significance of Fluorinated Acylating Agents
In modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating chemical and biological properties. Fluorine's high electronegativity and relatively small size can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Acyl chlorides, such as benzoyl chloride derivatives, are powerful acylating agents used to form stable amide and ester bonds.
2,3,5,6-Tetrafluorobenzoyl chloride emerges as a particularly valuable reagent by combining the high reactivity of the acyl chloride functional group with the unique modulatory effects of a tetrafluorinated phenyl ring.[1] Its primary application lies in serving as a critical intermediate for constructing complex molecular architectures, most notably in the synthesis of fluoroquinolone antibiotics.[2] This guide serves as a technical resource for professionals utilizing this potent synthetic tool.
Chemical Identity and Physicochemical Properties
The fundamental identity of a reagent is the bedrock of its application. 2,3,5,6-Tetrafluorobenzoyl chloride is a distinct isomer with specific identifiers.
Core Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2,3,5,6-tetrafluorobenzoyl chloride | [3] |
| CAS Number | 107535-73-9 | [3][4] |
| Molecular Formula | C₇HClF₄O | [3][4] |
| Molecular Weight | 212.53 g/mol | [3][4] |
| SMILES | O=C(Cl)C1=C(F)C(F)=CC(F)=C1F | [5] |
| InChI Key | AELMDUZWKHVPIF-UHFFFAOYSA-N | [3] |
Chemical Structure
The symmetric substitution pattern of the fluorine atoms is a key structural feature.
Caption: 2D Structure of 2,3,5,6-Tetrafluorobenzoyl Chloride
Physical Properties
While specific, verified physical data for the 2,3,5,6-isomer is not abundant, data from suppliers and from the closely related 2,3,4,5-isomer provide a reliable profile. It is a colorless liquid under standard conditions.[6][7]
| Property | Value | Notes and Sources |
| Appearance | Colorless to light yellow, clear liquid | [6][8] |
| Boiling Point | 172.1 ± 35.0 °C (at 760 Torr, Predicted) | [7] |
| 65-66 °C (at 10 mmHg) | Data for the 2,3,4,5-isomer, indicating volatility under vacuum.[8] | |
| Density | 1.58 g/mL at 25 °C | Data for the 2,3,4,5-isomer.[8] |
| Refractive Index (n²⁰/D) | 1.466 | [3] |
| Flash Point | 194 °F (90 °C) | Data for the 2,3,4,5-isomer.[8] |
| Sensitivity | Moisture Sensitive | A critical handling parameter.[3][9] |
Spectroscopic and Spectrometric Characterization
Verifying the identity and purity of 2,3,5,6-tetrafluorobenzoyl chloride is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[10] For this molecule, the spectrum is dominated by two main features:
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the range of 1770-1815 cm⁻¹ . The electron-withdrawing effects of both the chlorine atom and the fluorinated ring shift this peak to a higher frequency compared to a standard ketone or alkyl acid chloride.
-
Aromatic C-F and C=C Stretches: A complex series of strong bands will appear in the fingerprint region, typically between 1000-1500 cm⁻¹ , corresponding to the C-F stretching and aromatic ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon and proton framework.
-
¹H NMR: Due to the molecule's symmetry, the single aromatic proton at the C4 position is expected to appear as a complex multiplet. The coupling to the two adjacent fluorine atoms (³JH-F) and the more distant fluorine atom (⁴JH-F) will result in a triplet of triplets. The chemical shift will be significantly downfield due to the electron-withdrawing nature of the surrounding fluorine atoms and the carbonyl group.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. The carbonyl carbon signal will be in the typical acyl chloride region (~160-170 ppm). The fluorine-bonded carbons will show characteristic large one-bond carbon-fluorine coupling constants (¹JC-F).
-
¹⁹F NMR: This technique is particularly powerful for fluorinated compounds. Two distinct signals are expected for the fluorine atoms at the 2,6-positions and the 3,5-positions, with complex coupling patterns observed between them.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary peak will be at m/z 212, corresponding to the C₇H³⁵ClF₄O isotopologue.[4]
-
Fragmentation: A common and often prominent fragment is the loss of the chlorine atom, resulting in the tetrafluorobenzoyl cation [M-Cl]⁺ at m/z 177.
Reactivity, Stability, and Handling
Core Reactivity
As a potent acylating agent, the primary reactivity of 2,3,5,6-tetrafluorobenzoyl chloride involves nucleophilic acyl substitution. The electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles.[1]
Caption: Generalized reaction pathway for 2,3,5,6-tetrafluorobenzoyl chloride.
This high reactivity makes it an efficient building block for creating robust C-N (amide) and C-O (ester) bonds, which are fundamental linkages in pharmaceuticals and functional materials.[1]
Stability and Storage
-
Moisture Sensitivity: This is the most critical stability concern. The compound readily hydrolyzes upon contact with water or atmospheric moisture to form the corresponding 2,3,5,6-tetrafluorobenzoic acid and hydrochloric acid (HCl). This degradation not only consumes the reagent but also generates corrosive byproducts.
-
Storage Protocol: To ensure its integrity, 2,3,5,6-tetrafluorobenzoyl chloride must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][9] Storage in a cool, dry, and well-ventilated area away from incompatible materials is mandatory.[9][11]
Incompatible Materials
To prevent hazardous or unwanted reactions, avoid contact with:
-
Water and Protic Solvents (Alcohols): Leads to rapid hydrolysis or esterification.
-
Bases (e.g., Amines, Hydroxides): Reacts vigorously in an acid-base or acylation reaction.
-
Strong Oxidizing Agents.
Safety and Handling Protocol
Due to its corrosive and reactive nature, strict adherence to safety protocols is non-negotiable.[6]
Hazard Identification
-
GHS Classification: Causes severe skin burns and eye damage. May cause respiratory irritation.[6][9]
-
Signal Word: Danger.[8]
Safe Handling Workflow
A self-validating system for handling this reagent involves a sequence of checks and balances.
Caption: Mandatory safe handling workflow for corrosive acyl chlorides.
First Aid Measures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]
Application Spotlight: Synthesis of Pharmaceutical Intermediates
The primary value of tetrafluorobenzoyl chlorides in drug development is as a key intermediate, particularly for third-generation fluoroquinolone antibiotics.[2] While many published syntheses specify the 2,3,4,5-isomer, the underlying chemical principle of acylating a key amine in the quinolone core structure is directly transferable.[1][2]
Exemplary Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
This protocol for the related isomer demonstrates a common and efficient method for preparing such reagents from their corresponding carboxylic acids. The principles are directly applicable to the synthesis of the 2,3,5,6-isomer.
-
Objective: To convert 2,3,4,5-tetrafluorobenzoic acid to its acyl chloride using triphosgene.[13]
-
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-Dimethylformamide (DMF, catalyst)
-
1,2-Dichloroethane (solvent)
-
Nitrogen gas supply
-
-
Methodology:
-
A 4-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, and a condenser under a nitrogen atmosphere.
-
Triphosgene (0.37 molar equivalents relative to the acid) and 1,2-dichloroethane are charged to the flask.[13]
-
A solution of 2,3,4,5-tetrafluorobenzoic acid (1.00 molar equivalent) and DMF (0.05 molar equivalents) in 1,2-dichloroethane is added dropwise to the stirred solution.[13]
-
The reaction mixture is heated to 353 K (80 °C) and maintained for 4 hours. Progress can be monitored by TLC or IR (disappearance of the broad carboxylic acid O-H stretch).[13]
-
Upon completion, the solvent is removed under reduced pressure. The crude 2,3,4,5-tetrafluorobenzoyl chloride is then purified by vacuum distillation to yield a clear liquid.[13]
-
-
Causality and Insights: The use of triphosgene, a solid phosgene equivalent, offers significant safety and handling advantages over gaseous phosgene.[13] DMF acts as a catalyst, forming a reactive Vilsmeier-Haack type intermediate with the chlorinating agent, which then efficiently converts the carboxylic acid to the acyl chloride. This method is high-yielding (often >95%) and represents a standard industrial practice for such conversions.[13]
Conclusion
2,3,5,6-Tetrafluorobenzoyl chloride is a highly reactive, moisture-sensitive acylating agent with significant potential in specialized organic synthesis. Its symmetric tetrafluorinated ring structure offers a unique electronic profile for incorporation into advanced materials and pharmaceutical candidates. While it is less documented than its 2,3,4,5-isomer, its chemical properties and reactivity are analogous. Mastery of its handling, particularly its sensitivity to moisture, is essential for its successful application in the laboratory. This guide provides the foundational knowledge and safety protocols necessary for researchers to leverage this powerful synthetic building block effectively and safely.
References
- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (URL: )
-
Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. (URL: [Link])
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PubChem. (n.d.). 2,3,4,6-Tetrafluorobenzoyl chloride. (URL: [Link])
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ResearchGate. (n.d.). Benzoyl chloride and its fluorinated analogues. (URL: [Link])
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Kennedy, R. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A. (URL: [Link])
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ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. (URL: [Link])
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National Institutes of Health. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. (URL: [Link])
- Google Patents. (n.d.). CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. (URL: )
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